molecular formula C15H18O3 B1358946 cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732252-98-1

cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1358946
M. Wt: 246.3 g/mol
InChI Key: CCKRTGYZDFMFMB-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a heterocyclic aromatic organic compound. It is a chiral compound and contains a mixture of enantiomers . The compound has received considerable attention in scientific research due to its versatile and important properties.


Molecular Structure Analysis

The molecular formula of “cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is C15H18O3 . The InChI code is 1S/C15H18O3/c1-9-3-6-13 (10 (2)7-9)14 (16)11-4-5-12 (8-11)15 (17)18/h3,6-7,11-12H,4-5,8H2,1-2H3, (H,17,18)/t11-,12+/m0/s1 . The compound contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 246.31 g/mol .

Scientific Research Applications

Analytical Chemistry and Biomonitoring

  • Application in Analytical Methods : cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in analytical chemistry, particularly in the quantification of synthetic pyrethroid insecticides' urinary metabolites. A study developed an isotope dilution high-performance liquid chromatography-tandem mass spectrometry method for measuring metabolites including cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acids in human urine. This approach is pivotal in monitoring exposure to pyrethroid insecticides (Baker, Olsson, & Barr, 2004).

Organic Synthesis

  • In Organic Synthesis : This compound plays a significant role in organic synthesis. For example, the cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane –[PdCl(C3H5)]2 system, which includes similar cyclopentane structures, is utilized in catalyzing cross-coupling reactions. Such systems are instrumental in synthesizing complex organic compounds and have a remarkable influence on the yield and efficiency of these reactions (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001).

Environmental Sciences

  • Environmental Science Applications : In environmental sciences, methods have been developed for detecting and quantifying metabolites of synthetic pyrethroids in environmental samples. Such analyses often involve the study of compounds structurally related to cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, providing insights into environmental exposure and contamination levels (Leng & Gries, 2005).

Drug Design and Pharmacology

  • In Drug Design : The compound and its related structures are explored in drug design. For instance, the cyclopentane-1,3-dione moiety, resembling the core structure of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, is investigated as a novel isostere for the carboxylic acid functional group. This exploration aids in the development of new drugs, particularly as receptor antagonists (Ballatore et al., 2011).

Toxicology

  • In Toxicology Studies : The related cyclopentane carboxylic acids are used in toxicological research, particularly in studying the metabolism and effects of synthetic pyrethroids. These studies help in understanding the impact of these compounds on human health and the environment (Lestremau, Willemin, Chatellier, Desmots, & Brochot, 2014).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(1R,3S)-3-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-3-6-13(10(2)7-9)14(16)11-4-5-12(8-11)15(17)18/h3,6-7,11-12H,4-5,8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKRTGYZDFMFMB-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

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